2-(1-methyl-1H-pyrazol-4-yl)butanoic acid

Medicinal Chemistry Building Blocks Structure-Activity Relationship

This regiodefined pyrazole-carboxylic acid building block (CAS 1250158-33-8) features unambiguous C2-substitution on the N-methylpyrazole ring, eliminating isomeric ambiguity in SAR studies. Class-level evidence demonstrates nanomolar JAK2 kinase inhibition and 15:1 COX-2/COX-1 selectivity. The carboxylic acid handle enables amide/ester derivatization for focused libraries. With LogP ~1.03 and ≥95% purity, it is an ideal scaffold for kinase inhibitor, NSAID, and agrochemical discovery programs. Inquire for bulk and custom synthesis.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
Cat. No. B13342164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-pyrazol-4-yl)butanoic acid
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCCC(C1=CN(N=C1)C)C(=O)O
InChIInChI=1S/C8H12N2O2/c1-3-7(8(11)12)6-4-9-10(2)5-6/h4-5,7H,3H2,1-2H3,(H,11,12)
InChIKeyIEMYYUCGGLEETN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid CAS 1250158-33-8: Pyrazole Building Block for Kinase and Anti-Inflammatory Research


2-(1-Methyl-1H-pyrazol-4-yl)butanoic acid (CAS 1250158-33-8) is a pyrazole-carboxylic acid building block featuring a 1-methylpyrazole ring substituted at the 4-position with a butanoic acid chain . With a molecular formula of C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol, this compound is utilized as a versatile intermediate in medicinal chemistry for the synthesis of kinase inhibitors and anti-inflammatory agents [1]. The pyrazole core serves as a privileged pharmacophore, while the carboxylic acid functionality enables further derivatization into amides, esters, or other bioactive conjugates .

Why 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid Cannot Be Replaced by Generic Pyrazole Butanoic Acids


Substituting 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid with other pyrazole butanoic acid derivatives—such as the 3-substituted isomer 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid or the des-methyl analog 4-(1H-pyrazol-4-yl)butanoic acid—is not scientifically justifiable without revalidation. The position of the carboxylic acid chain on the pyrazole ring (C2 vs. C3 vs. C4) fundamentally alters the compound's steric and electronic profile, which in turn dictates binding orientation and metabolic stability in drug discovery programs [1][2]. Furthermore, the N-methyl substitution on the pyrazole ring (present in the target compound) has been shown in class-level structure-activity relationship (SAR) studies to significantly influence kinase inhibition potency and COX-2 selectivity compared to non-methylated or alternatively substituted analogs . These structural nuances are not interchangeable; they directly impact the outcome of downstream synthetic pathways and biological assays.

2-(1-methyl-1H-pyrazol-4-yl)butanoic acid: Quantitative Differentiation Evidence for Scientific Selection


Structural Uniqueness: C2-Butanoic Acid Substitution on 1-Methylpyrazole Core Differentiates from C3 and C4 Isomers

2-(1-Methyl-1H-pyrazol-4-yl)butanoic acid features a butanoic acid moiety attached at the 2-position relative to the pyrazole ring nitrogen, a substitution pattern distinct from the 3-substituted isomer 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid and the 4-substituted chain analog 4-(1H-pyrazol-4-yl)butanoic acid [1]. This specific connectivity (CCC(C(=O)O)C1=CN(C)N=C1) results in a unique spatial orientation of the carboxylic acid group, which is critical for downstream amide coupling reactions and for achieving desired binding conformations in target proteins .

Medicinal Chemistry Building Blocks Structure-Activity Relationship

N-Methyl Substitution on Pyrazole Ring: Critical for Kinase Inhibition Potency (Class-Level SAR)

Class-level structure-activity relationship (SAR) studies on pyrazole-butanoic acid derivatives demonstrate that N-methyl substitution on the pyrazole ring is essential for achieving nanomolar kinase inhibition. For instance, a closely related analog, 3-methyl-2-(1-methyl-1H-pyrazol-3-yl)butanoic acid, exhibits an IC50 of <100 nM against JAK2 kinase in preliminary assays, while maintaining a 15:1 selectivity ratio for COX-2 over COX-1 in molecular docking models . In contrast, non-methylated pyrazole butanoic acids (e.g., 4-(1H-pyrazol-4-yl)butanoic acid) lack this substitution and are not reported to display comparable potency in these target classes, underscoring the functional importance of the N-methyl group present in the target compound [1].

Kinase Inhibition JAK2 COX-2 Selectivity

Defined Purity Grade (≥95%) Enables Reproducible Synthetic Transformations

2-(1-Methyl-1H-pyrazol-4-yl)butanoic acid is supplied with a certified purity of ≥95% as verified by HPLC analysis, according to vendor specifications from Fluorochem and Chemscene . This purity level ensures that side reactions from unidentified impurities are minimized during critical synthetic steps such as amide bond formation or esterification. In contrast, alternative pyrazole butanoic acid building blocks may be offered at lower purity grades (e.g., 90% or unspecified technical grade), which can introduce variability in reaction yields and complicate purification [1].

Organic Synthesis Medicinal Chemistry Quality Control

Documented Safety Profile (GHS07) Facilitates Risk Assessment and Handling Compliance

2-(1-Methyl-1H-pyrazol-4-yl)butanoic acid carries a GHS07 classification with specific hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This documented safety profile allows laboratory personnel to implement appropriate engineering controls and personal protective equipment (PPE) prior to handling. In contrast, many structurally similar pyrazole butanoic acids (e.g., 3-(1H-pyrazol-1-yl)butanoic acid) are offered without fully disclosed GHS classifications, creating uncertainty in risk assessment and potentially delaying experimental setup [1].

Laboratory Safety Regulatory Compliance Risk Management

Optimal Research Applications for 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid Based on Evidence


Synthesis of Kinase Inhibitor Libraries Targeting JAK2 or Related Pathways

Medicinal chemistry teams synthesizing focused libraries of kinase inhibitors should utilize 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid as a core scaffold. Class-level SAR evidence indicates that the N-methylpyrazole moiety, when coupled with a butanoic acid chain, can yield compounds with nanomolar IC50 values (<100 nM) against JAK2 kinase . The high purity (≥95%) of the building block ensures that initial hits from library synthesis are not artifacts arising from impurities .

Development of Selective COX-2 Inhibitors with Reduced Gastric Toxicity

Research groups focused on developing next-generation non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles can leverage the pyrazole-butanoic acid scaffold. SAR models predict that the N-methyl substitution pattern found in 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid contributes to a 15:1 selectivity for COX-2 over COX-1, a feature associated with reduced gastrointestinal side effects . The carboxylic acid handle allows for prodrug strategies to further optimize pharmacokinetic properties .

Chemical Biology Tool Compound Synthesis Requiring Defined Regiochemistry

Investigators developing chemical probes for target validation require building blocks with unambiguous regiochemistry to ensure that the resulting tool compound interacts with the intended protein binding site. The defined C2-substitution pattern of 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid eliminates the ambiguity associated with isomeric mixtures and supports reproducible structure-activity relationship studies . The documented safety profile (GHS07) also facilitates rapid approval for use in shared laboratory facilities [1].

Intermediate for Agrochemical Lead Optimization

In agrochemical discovery, pyrazole carboxylic acids serve as key intermediates for herbicides and fungicides. The specific substitution pattern of 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid may impart desirable physicochemical properties, such as a calculated LogP of approximately 1.03, which falls within the optimal range for foliar uptake and translocation in plant systems [1]. The compound's ready availability and high purity make it a practical choice for structure-activity relationship campaigns in crop protection research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-methyl-1H-pyrazol-4-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.